NMP Exhibits 31-Fold Higher Binding Affinity for AcrB Efflux Pump Compared to PAβN
In a surface plasmon resonance (SPR) kinetic study measuring equilibrium dissociation constants (Kd) for binding to the AcrB efflux pump, 1-(1-naphthylmethyl)-piperazine (NMP) demonstrated a Kd of 0.5 ± 0.1 μM, representing a 31.4-fold higher affinity compared to phenylalanine-arginine β-naphthylamide (PAβN), which exhibited a Kd of 15.72 ± 3.0 μM [1].
| Evidence Dimension | Equilibrium dissociation constant (Kd) for AcrB binding |
|---|---|
| Target Compound Data | 0.5 ± 0.1 μM |
| Comparator Or Baseline | PAβN: 15.72 ± 3.0 μM |
| Quantified Difference | 31.4-fold higher affinity (NMP Kd = 0.5 μM vs. PAβN Kd = 15.72 μM) |
| Conditions | SPR assay using purified AcrB protein immobilized on CM5 chip; 22,000 RU immobilization level |
Why This Matters
Higher binding affinity translates to greater potency in reversing efflux-mediated resistance at lower concentrations, a critical parameter for researchers designing combination therapies or screening assays.
- [1] Mowla R, Wang Y, Ma S, Venter H. Kinetic analysis of the inhibition of the drug efflux protein AcrB using surface plasmon resonance. Biochim Biophys Acta Biomembr. 2018;1860(4):878-886. doi:10.1016/j.bbamem.2017.08.016 View Source
